molecular formula C11H9NO2 B1615019 2-Methylquinoline-5-carboxylic acid CAS No. 634-39-9

2-Methylquinoline-5-carboxylic acid

Cat. No. B1615019
Key on ui cas rn: 634-39-9
M. Wt: 187.19 g/mol
InChI Key: VKJCKNYCWUGWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193736B2

Procedure details

A mixture of 3-aminobenzoic acid (9.0 g, 65 mmol), ferrous sulfate heptahydrate (5.2 g, 18 mmol) and 3-nitrobenzenesulfonic acid sodium salt (8.1 g, 35 mmol) in 9 M HCl (140 mL) was heated to 90° C. Crotonaldehyde (9.00 mL, 108 mmol), was then added over a 1.5 h period and the resultant mixture was allowed to stir overnight. The reaction mixture was allowed to cool for 10 min and the solid obtained was collected by filtration while warm. The solids formed from the filtrate upon further cooling were collected by filtration. The filtrate was again stirred for 30 min and a third crop of solids was collected by filtration. The combined solids were washed with water and dried under reduced pressure to afford compound 73a. Mass spectrum (LCMS, ESI pos.) Calcd. For C13H9NO2: 188.1 (M+H). found 188.2.
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
3-nitrobenzenesulfonic acid sodium salt
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[Na+].[N+]([C:15]1[CH:16]=C(S([O-])(=O)=O)C=[CH:19][CH:20]=1)([O-])=O.C(=O)/C=C/C>Cl>[CH3:19][C:20]1[CH:15]=[CH:16][C:3]2[C:4]([C:5]([OH:7])=[O:6])=[CH:8][CH:9]=[CH:10][C:2]=2[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Name
ferrous sulfate heptahydrate
Quantity
5.2 g
Type
reactant
Smiles
Name
3-nitrobenzenesulfonic acid sodium salt
Quantity
8.1 g
Type
reactant
Smiles
[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]
Name
Quantity
140 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
C(\C=C\C)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
while warm
CUSTOM
Type
CUSTOM
Details
The solids formed from the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
upon further cooling
FILTRATION
Type
FILTRATION
Details
were collected by filtration
STIRRING
Type
STIRRING
Details
The filtrate was again stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
a third crop of solids was collected by filtration
WASH
Type
WASH
Details
The combined solids were washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NC=2C=CC=C(C2C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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